3',5'-Difluoroacetanilide
Overview
Description
3',5'-Difluoroacetanilide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 3 and 5 positions, and an acetamido group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3',5'-Difluoroacetanilide can be synthesized through several methods. One common approach involves the diazotization of 3,5-difluoroaniline followed by a reaction with acetic anhydride. The process typically involves the following steps:
Diazotization: 3,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Acetylation: The diazonium salt is then reacted with acetic anhydride to yield 1-acetamido-3,5-difluorobenzene.
Industrial Production Methods: In industrial settings, the synthesis of 1-acetamido-3,5-difluorobenzene may involve continuous-flow methodologies to enhance efficiency and safety. For example, the continuous-flow double diazotization method can be employed to produce m-difluorobenzene derivatives with high yield and reduced reaction time .
Chemical Reactions Analysis
Types of Reactions: 3',5'-Difluoroacetanilide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to benzene. it can still undergo reactions such as nitration and sulfonation under appropriate conditions.
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles in reactions such as the Halex process.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.
Sulfonation: Fuming sulfuric acid is employed to add sulfonic acid groups to the compound.
Major Products:
Nitration: The major product is 1-acetamido-3,5-difluoro-2-nitrobenzene.
Sulfonation: The major product is 1-acetamido-3,5-difluorobenzene-4-sulfonic acid.
Scientific Research Applications
3',5'-Difluoroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetamido-3,5-difluorobenzene involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
3',5'-Difluoroacetanilide can be compared with other fluorinated benzene derivatives:
Fluorobenzene: A simpler compound with a single fluorine atom, used as a precursor in organic synthesis.
1,2-Difluorobenzene: Contains two fluorine atoms at adjacent positions, exhibiting different reactivity and applications.
1-Bromo-3,5-difluorobenzene: A brominated derivative with distinct chemical properties and uses in organic synthesis.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIQXIIPEIRJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378860 | |
Record name | 1-Acetamido-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-01-3 | |
Record name | 1-Acetamido-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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